IDO1 Inhibitory Potency Compared to Reference Inhibitors Epacadostat and Indoximod
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole inhibits recombinant human IDO1 with an IC50 of 15,000 nM (15 μM) [1]. This places the compound at an intermediate potency level between the clinical-stage IDO1 inhibitors indoximod (IC50 = 18,400 nM in HeLa cells) [2] and epacadostat (IC50 = 10-75 nM, depending on assay conditions) [3]. While less potent than epacadostat, the compound offers a synthetically accessible scaffold for structure-activity relationship (SAR) exploration and may serve as a tool compound for probing IDO1 biology without the intellectual property constraints associated with clinical candidates.
| Evidence Dimension | IDO1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 15,000 nM (recombinant human IDO1, E. coli expressed, pH 6.5) |
| Comparator Or Baseline | Indoximod: 18,400 nM (HeLa cell IDO1); Epacadostat: 10-75 nM (recombinant human IDO1) |
| Quantified Difference | 1.2-fold more potent than indoximod; 200- to 1,500-fold less potent than epacadostat |
| Conditions | Target: recombinant human IDO1 expressed in E. coli BL21 at pH 6.5; Comparator assays: HeLa cells (indoximod) and recombinant IDO1 (epacadostat) |
Why This Matters
The defined IC50 value allows researchers to select an appropriate IDO1 inhibitor for their assay system, balancing potency, cost, and synthetic tractability.
- [1] BindingDB. BDBM50391359 (CHEMBL2147998). IDO1 Inhibition Data for 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole. View Source
- [2] BindingDB. BDBM50207089 (Indoximod). IDO1 Inhibition Data for D-1-Methyltryptophan. View Source
- [3] BindingDB. BDBM50126143 (Epacadostat). IDO1 Inhibition Data. View Source
